2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoic acid is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Scientific Research Applications
2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems, which are valuable in the development of new materials and drugs.
Material Science: Derivatives of this compound are explored for their potential use in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
While the specific mechanism of action for “2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoic acid” is not explicitly mentioned in the search results, pyrazole-bearing compounds are known for their diverse pharmacological effects. For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Future Directions
The future directions for “2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoic acid” could involve further exploration of its pharmacological effects, potential applications in medicinal chemistry, drug discovery, and agrochemistry . Additionally, more research could be conducted to understand its mechanism of action and to develop more effective synthesis methods .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process may include steps such as nitration, reduction, and cyclization, followed by purification techniques like crystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of catalysts or solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring, leading to a wide range of derivatives with different properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoic acid include other pyrazole derivatives such as:
- 3-amino-1-methyl-1H-pyrazole
- 4-amino-1H-pyrazole
- 5-amino-1H-pyrazole
Uniqueness
What sets this compound apart from these similar compounds is the presence of the propanoic acid moiety, which imparts unique chemical and biological properties. This functional group can enhance the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable scaffold for drug development and other applications .
Properties
IUPAC Name |
2-(3-amino-4-methylpyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-4-3-10(9-6(4)8)5(2)7(11)12/h3,5H,1-2H3,(H2,8,9)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCHWDRLNJRKHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)C(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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